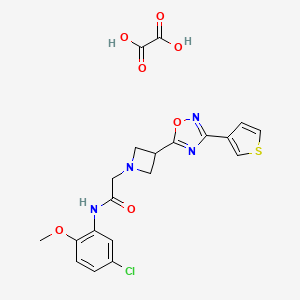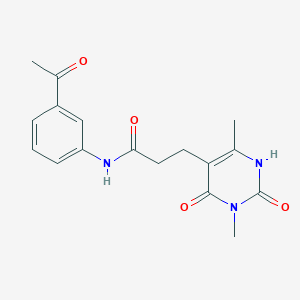![molecular formula C17H14Cl2N2O2S2 B2651002 2-[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole CAS No. 672925-48-3](/img/structure/B2651002.png)
2-[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrrolidine ring, a benzothiazole ring, and a dichlorobenzenesulfonyl group .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized using various organic chemistry reactions. For instance, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The dichlorobenzenesulfonyl group could potentially be introduced via a sulfonylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a five-membered pyrrolidine ring, a benzothiazole ring system, and a dichlorobenzenesulfonyl group . The exact three-dimensional structure would depend on the specific stereochemistry at the various chiral centers in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the pyrrolidine ring might undergo reactions typical of amines, such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all influence properties like solubility, melting point, and stability .Scientific Research Applications
Synthesis and Derivative Formation
2-Amino substituted benzothiazole derivatives have been utilized in the synthesis of various pharmacologically active compounds. Notably, Patel et al. (2007) and Patel et al. (2009) have documented the synthesis of 2-(p-aminophenylsulfonamido) substituted benzothiazole derivatives using a mixture of pyridine and acetic anhydride, forming an electrophilic complex to facilitate condensation and give the desired product by the removal of HCl. These derivatives were further modified to create compounds with potential antimicrobial properties (Patel & Agravat, 2007; Patel & Agravat, 2009).
Antimicrobial Studies
Further research by Patel et al. (2011) explored the antimicrobial activity of new pyridine derivatives synthesized from 2-amino substituted benzothiazoles. The compounds were screened for their antibacterial and antifungal activities, showcasing variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat & Shaikh, 2011).
Structural and Functional Variability
Boča et al. (2011) provided a comprehensive review of the chemistry and properties of compounds containing pyridine-2,6-diylbis(1,3-benzothiazole), highlighting their preparation, properties, and a summary of complex compounds of the considered ligands along with their important properties such as spectroscopic, structural, magnetic properties, as well as biological and electrochemical activity (Boča, Jameson & Linert, 2011).
Electrochemical Applications
Ming et al. (2015) explored the use of benzothiazole derivatives in the context of electrochromics, demonstrating the potential of these compounds in developing novel electrochromic polymers with advantageous properties like lower bandgap, favorable redox activity, stability, and fast switching time (Ming et al., 2015).
Future Directions
properties
IUPAC Name |
2-[1-(2,5-dichlorophenyl)sulfonylpyrrolidin-2-yl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2S2/c18-11-7-8-12(19)16(10-11)25(22,23)21-9-3-5-14(21)17-20-13-4-1-2-6-15(13)24-17/h1-2,4,6-8,10,14H,3,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZFAAMBJMEUKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide](/img/structure/B2650924.png)




![1-[(4-Ethylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2650932.png)
![3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/no-structure.png)
![N-(3-(difluoromethoxy)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2650936.png)
![N-(3-methoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2650938.png)

![5-[(2,6-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2650940.png)
